

comparing quadricyclane with azobenzene for solar energy storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quadricyclane**

Cat. No.: **B1213432**

[Get Quote](#)

A Comparative Guide to **Quadricyclane** and Azobenzene for Solar Energy Storage

For researchers and professionals in the fields of renewable energy and materials science, the quest for efficient molecular solar thermal (MOST) energy storage systems is a critical frontier. Among the various candidates, **quadricyclane** and azobenzene have emerged as prominent contenders, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance based on experimental data, details the methodologies for their characterization, and visualizes the fundamental processes involved.

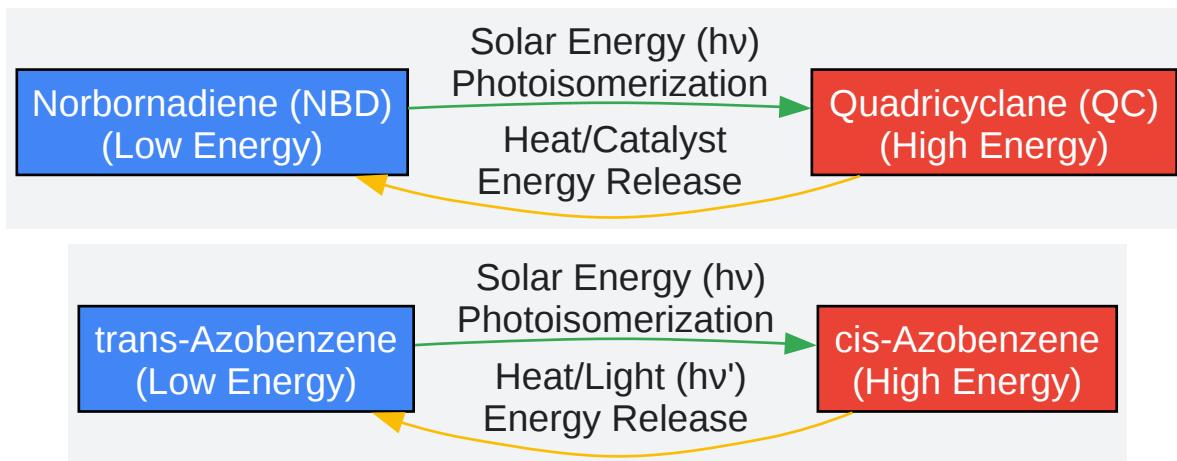
Performance Comparison

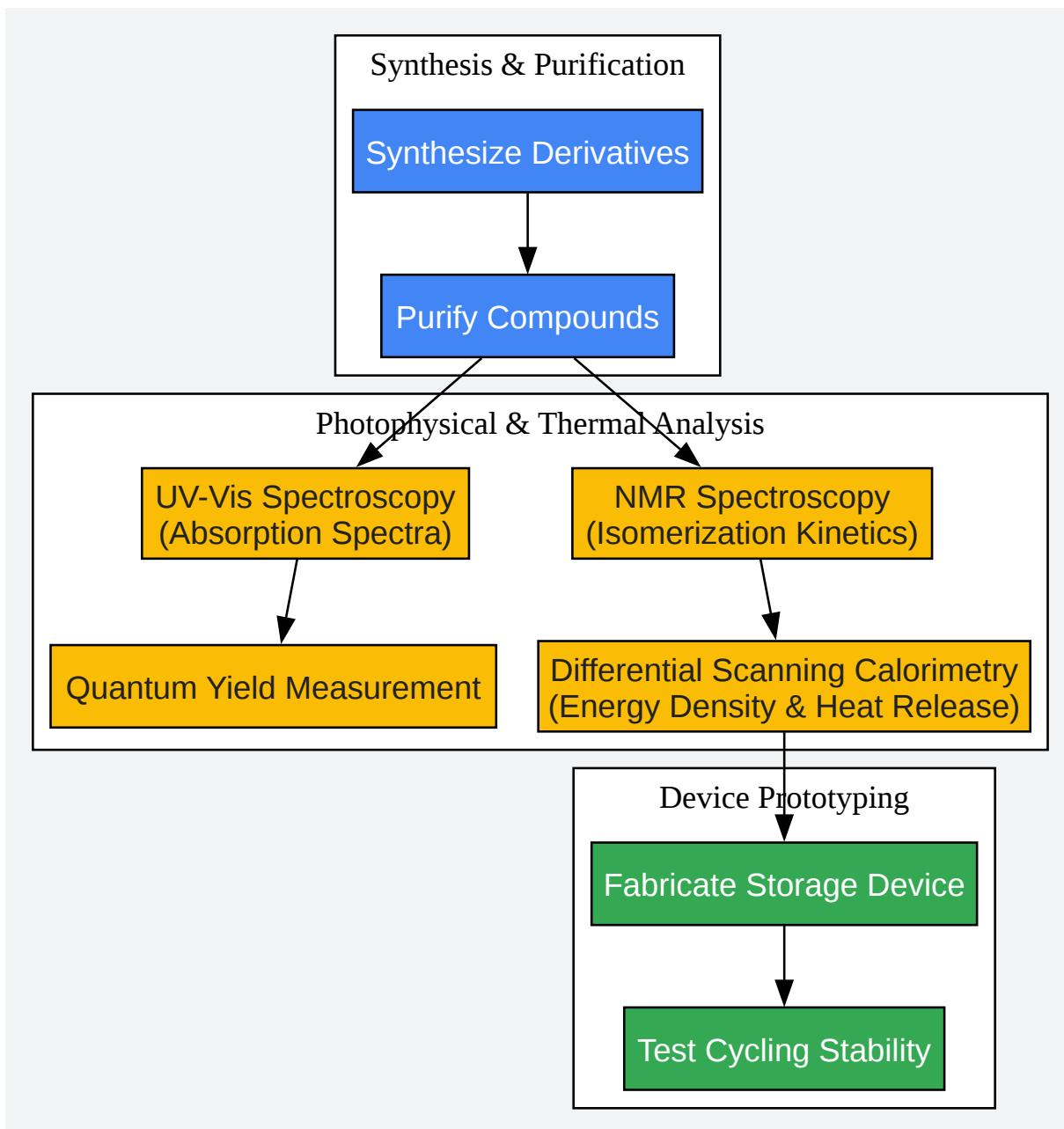
The efficacy of a MOST system is determined by several key performance metrics. The following tables summarize the quantitative data for **quadricyclane** (derived from norbornadiene) and azobenzene-based systems, offering a clear comparison of their capabilities.

Table 1: Energy Storage and Release Characteristics

Parameter	Quadricyclane (Norbornadiene Derivatives)	Azobenzene Derivatives
Gravimetric Energy Density	Up to 559 kJ/kg (155 Wh/kg)[1]	Typically 100 - 335 J/g (27.8 - 93.1 Wh/kg)[2][3][4]
Molar Enthalpy of Storage (ΔH)	Approximately 89 - 103 kJ/mol[5][6]	Approximately 49 - 111.8 kJ/mol[7][8][9]
Heat Release (Temperature Lift)	Up to 63 °C[5][10]	Up to 8.8 °C[11]

Table 2: Isomerization and Stability


Parameter	Quadricyclane (Norbornadiene Derivatives)	Azobenzene Derivatives
Photoisomerization Quantum Yield (Φ)	Up to 94% per subunit[1]	Typically 21% (trans to cis)[12]
Storage Half-life (t _{1/2})	Can be tuned from hours to 18 years[13][14]	Can be extended to 12.8 years in a gel state[15][16]
Absorption Onset (λ _{onset})	Can be red-shifted to over 500 nm[17]	Primarily absorbs in the UV- visible range[2]


Fundamental Mechanisms of Energy Storage and Release

The solar energy storage capability of both **quadricyclane** and azobenzene is rooted in their ability to undergo reversible photoisomerization. Upon absorption of solar energy, they transform from a stable, low-energy isomer to a metastable, high-energy isomer, effectively storing the energy in chemical bonds. This stored energy can then be released as heat on demand.

Quadricyclane (Norbornadiene System)

The norbornadiene (NBD) molecule absorbs photons and undergoes a [2+2] cycloaddition to form its strained, high-energy isomer, **quadricyclane** (QC).[18] This process stores a significant amount of energy due to the high strain in the QC molecule. The stored energy can be released through thermal or catalytic means, reverting QC back to NBD.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. BJOC - Solar thermal fuels: azobenzene as a cyclic photon–heat transduction platform [beilstein-journals.org]
- 3. Molecular Solar Thermal Fuels with High Energy Density Based on Azobenzene Derivatives | MDPI [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Quadricyclane - Molecule of the Month - May2020 (JSMol version) [chm.bris.ac.uk]
- 6. Surface Chemistry of the Molecular Solar Thermal Energy Storage System 2,3-Dicyano-Norbornadiene/Quadricyclane on Ni(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. forbes.com [forbes.com]
- 11. Azobenzene-based solar thermal energy storage enhanced by gold nanoparticles for rapid, optically-triggered heat release at room temperature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Demonstration of an azobenzene derivative based solar thermal energy storage system - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA04905C [pubs.rsc.org]
- 13. Engineering of Norbornadiene/Quadricyclane Photoswitches for Molecular Solar Thermal Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Functionalized azobenzenes for micellar solar thermal energy storage as a next-generation MOST system. [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparing quadricyclane with azobenzene for solar energy storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213432#comparing-quadricyclane-with-azobenzene-for-solar-energy-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com